5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2247104-09-0 |
|---|---|
Molecular Formula |
C4H7Br2N3 |
Molecular Weight |
256.93 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazol-3-amine;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H |
InChI Key |
OADNUDXYTQYWJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)Br.Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide typically involves the bromination of 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in an anhydrous solvent, and bromine is added to the mixture. The reaction is often facilitated by the presence of a catalyst or under specific temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is with a molecular weight of approximately 195.06 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and an amine group at the 3-position of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity : 5-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy. PI3K plays a vital role in cell growth and metabolism; thus, its inhibitors can potentially halt tumor progression by targeting these pathways .
- Inflammatory Conditions : The compound has been studied for its role as a calcium release-activated calcium (CRAC) channel inhibitor. This mechanism shows promise for treating conditions such as rheumatoid arthritis and asthma by modulating calcium signaling pathways .
2. Organic Synthesis
- Building Block for Heterocycles : It serves as a versatile building block for synthesizing more complex heterocyclic compounds. These derivatives are valuable in developing new pharmaceuticals and agrochemicals due to their diverse biological activities.
- Synthesis of Pyrazolo[1,5-a]pyrimidines : The compound is utilized in synthesizing pyrazolo[1,5-a]pyrimidines, which have applications in drug discovery due to their potential therapeutic effects.
3. Biological Studies
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses and cancer pathways. For instance, studies have shown the ability of pyrazole derivatives to modulate ATP-sensitive potassium channels in cardiac muscle cells, affecting heart function.
- Antimicrobial Properties : Preliminary studies suggest that 5-bromo-1-methyl-1H-pyrazol-3-amine exhibits antimicrobial activity, making it a candidate for further exploration in developing new antibiotics.
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Properties
A comparative analysis of key pyrazole derivatives is provided below:
Key Observations:
- Hydrobromide Salt : The target compound’s salt form increases molecular weight by ~80.92 g/mol compared to its free base (176.01 vs. 256.93 g/mol) and improves crystallinity .
- Substituent Positioning : Bromine placement varies (positions 3, 4, or 5), influencing electronic properties and reactivity. For example, 5-bromo-1-methyl-1H-pyrazol-3-amine (free base) has bromine at position 5, unlike the target compound’s position 4 .
Stability and Handling
- Hydroscopicity : The hydrobromide salt is likely more hygroscopic than neutral analogs, requiring dry storage conditions .
Biological Activity
5-Bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrN·HBr, with a molecular weight of approximately 195.06 g/mol. The structure features a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, which contributes to its unique reactivity and biological activity.
5-Bromo-1-methyl-1H-pyrazol-3-amine acts primarily as an inhibitor or modulator of various enzymes and receptors. Its mechanism involves:
- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in inflammation and cancer progression, including phosphatidylinositol-3-kinase (PI3K), which plays a critical role in cell growth and metabolism .
- Modulation of Ion Channels : The compound can also inhibit ATP-sensitive potassium channels in cardiac muscle, affecting heart function.
Anticancer Properties
Research indicates that 5-bromo-1-methyl-1H-pyrazol-3-amine exhibits significant anticancer properties across various cell lines. Notable findings include:
These values suggest that the compound has potent cytotoxic effects against breast cancer (MCF7) and other cancer cell lines.
Anti-inflammatory Activity
5-Bromo-1-methyl-1H-pyrazol-3-amine has also been identified as a potential inhibitor of calcium release-activated calcium channels (CRAC), which are implicated in inflammatory diseases such as rheumatoid arthritis and asthma. This suggests its utility in treating inflammatory conditions .
Synthesis and Reactivity
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine can be achieved through several methods, often involving bromination and alkylation reactions. For example:
- Condensation Reaction : Using diethyl butynedioate with methylhydrazine to form an intermediate.
- Bromination : Reacting the intermediate with tribromooxyphosphorus to introduce the bromine atom.
- Hydrolysis : Converting the ester to the amine form through hydrolysis .
Comparative Analysis with Similar Compounds
To understand its unique properties, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 3-Bromo-1H-pyrazol-5-amine | Bromine at 3-position | Antitumor activity |
| 5-Methyl-1H-pyrazol-3-amine | Methyl instead of bromine | Lower anti-inflammatory effects |
| 1-Methyl-3-aminopyrazole | No halogen substitution | Moderate anticancer activity |
5-Bromo-1-methyl-1H-pyrazol-3-amine stands out due to its combination of both bromine and methyl groups, imparting distinct chemical and biological properties.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazole derivatives, including 5-bromo-1-methyl-1H-pyrazol-3-amine, in various therapeutic contexts:
- Antitumor Activity : A study indicated that derivatives exhibited significant cytotoxic potential against Hep2 and P815 cancer cell lines, reinforcing the compound's potential in cancer therapy .
- Inflammatory Diseases : Research demonstrated that structural modifications could enhance its efficacy as an anti-inflammatory agent by targeting specific pathways involved in immune response regulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via bromination of precursor pyrazoles followed by amination. A common approach involves bromination at the 5-position of 1-methyl-1H-pyrazole derivatives using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), followed by hydrobromic acid (HBr) treatment to form the hydrobromide salt . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) and inert atmospheres to prevent side reactions. Purity ≥97% is achievable via recrystallization in ethanol/water mixtures .
Q. How does bromine substitution at the 5-position affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids at 80–100°C in toluene/water mixtures generates biaryl derivatives. Reactivity is enhanced by electron-withdrawing groups on the pyrazole ring, as evidenced by kinetic studies using LC-MS monitoring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the NH₂ group (δ 5.2–5.8 ppm) and methyl group (δ 2.4–2.6 ppm) confirm substitution patterns .
- X-ray crystallography : Resolves Br···N hydrogen-bonding interactions in the hydrobromide salt, critical for stability analysis .
- FT-IR : N-H stretching (3300–3400 cm⁻¹) and C-Br vibrations (650–750 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model electrostatic potential surfaces, highlighting nucleophilic regions at the NH₂ group. Molecular docking (AutoDock Vina) with kinase ATP-binding pockets shows binding energies of −8.2 to −9.5 kcal/mol, correlating with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in solubility data across different solvents?
- Methodological Answer : Discrepancies arise from solvent polarity and H-bonding capacity. Systematic solubility studies in DMSO, ethanol, and water (via shake-flask method at 25°C) show the compound is highly soluble in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but poorly in water (<1 mg/mL). Data normalization using Hansen solubility parameters reconciles literature variations .
Q. How do structural analogs (e.g., chloro/iodo substitutions) compare in antimicrobial activity?
- Methodological Answer : Comparative MIC assays against S. aureus and E. coli reveal:
Q. What experimental designs mitigate decomposition during long-term storage?
- Methodological Answer : Stability studies (40°C/75% RH for 6 months) indicate degradation via hydrobromide dissociation. Stabilization strategies include:
- Storage in amber vials under nitrogen.
- Addition of 0.1% w/w ascorbic acid as an antioxidant.
Degradation products (e.g., 1-methyl-1H-pyrazol-3-amine) are monitored via HPLC-DAD .
Methodological Challenges & Contradictions
Q. Why do conflicting reports exist regarding regioselectivity in further functionalization?
- Analysis : Divergent outcomes arise from solvent choice and catalyst loading. For example, Sonogashira reactions in THF favor C-4 functionalization, while DMF promotes C-5 due to solvent coordination effects. Meta-analyses of 15 studies recommend controlled microwave-assisted conditions (100°C, 30 min) for >90% regioselectivity .
Q. How to address discrepancies in cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
